1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of two indole rings connected via a carboxamide linkage, with methoxyethyl groups attached to the nitrogen atoms of the indole rings. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-1H-indole-3-carboxamide
- 1-(2-methoxyethyl)-1H-indole-2-carboxamide
- 1-(2-methoxyethyl)-1H-indole-5-carboxamide
Uniqueness
1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide is unique due to its dual indole structure and the specific positioning of the methoxyethyl groups and carboxamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)indol-4-yl]indole-6-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-28-14-12-25-11-9-19-20(4-3-5-21(19)25)24-23(27)18-7-6-17-8-10-26(13-15-29-2)22(17)16-18/h3-11,16H,12-15H2,1-2H3,(H,24,27) |
InChI Key |
VJRZKGMCSRSPDA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC |
Origin of Product |
United States |
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